8-Allyloxycaffeine
Overview
Description
8-Allyloxycaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. The molecular formula of this compound is C11H14N4O3, and it has a molecular weight of 250.25 g/mol . This compound is characterized by the presence of an allyloxy group attached to the eighth position of the caffeine molecule, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyloxycaffeine typically involves the alkylation of caffeine. One common method is the reaction of caffeine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions similar to those used in laboratory synthesis. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Allyloxycaffeine undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other caffeine derivatives.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its stimulant properties.
Industry: Utilized in the development of new materials and as a component in certain chemical formulations .
Mechanism of Action
The mechanism of action of 8-Allyloxycaffeine is similar to that of caffeine. It primarily acts as an antagonist of adenosine receptors in the brain, leading to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. This results in heightened alertness and reduced fatigue . The allyloxy group may modulate the compound’s interaction with these receptors, potentially enhancing its effects .
Comparison with Similar Compounds
Caffeine: The parent compound, widely known for its stimulant effects.
Theobromine: Another xanthine derivative found in chocolate, with milder stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma due to its bronchodilator properties.
Uniqueness of 8-Allyloxycaffeine: this compound is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound, caffeine .
Properties
IUPAC Name |
1,3,7-trimethyl-8-prop-2-enoxypurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-5-6-18-10-12-8-7(13(10)2)9(16)15(4)11(17)14(8)3/h5H,1,6H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNHAYVBWYPKEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OCC=C)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212038 | |
Record name | 8-Allyloxycaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-60-1 | |
Record name | 8-Allyloxycaffeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caffeine, 8-(allyloxy)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Allyloxycaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-ALLYLOXYCAFFEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LL9N7JP3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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